3,3-Diethyl-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-methylpyrrolidine can be achieved through various methods. One common approach involves the alkylation of pyrrolidine derivatives. For instance, starting with 2-methylpyrrolidine, ethyl groups can be introduced using ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the desired compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3,3-Diethyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with no substituents.
2-Methylpyrrolidine: A similar compound with a single methyl group.
3,3-Diethylpyrrolidine: A compound with two ethyl groups but no methyl group.
Uniqueness
3,3-Diethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring
Biological Activity
3,3-Diethyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Structure and Characteristics
Property | Value |
---|---|
Molecular Formula | C9H19N |
Molecular Weight | 141.25 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3 |
Canonical SMILES | CCC1(CCNC1C)CC |
This compound exhibits its biological activity primarily through its interactions with various molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their functions. This interaction can lead to:
- Inhibition of Enzyme Activity : By blocking active sites on enzymes.
- Alteration of Receptor Function : Binding to specific receptor sites can modify signaling pathways.
Enzyme Inhibition
Research indicates that this compound can serve as an enzyme inhibitor. For example, studies have shown that it interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as metabolic disorders and cancer .
Neuropharmacological Effects
The compound's structure suggests possible neuropharmacological activities. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This could have implications for treating mood disorders or neurodegenerative diseases .
Study on Enzyme Inhibition
A notable case study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The study found that the compound exhibited a significant reduction in AChE activity, suggesting potential applications in treating Alzheimer's disease .
Neurotransmitter Modulation
In another study focusing on the modulation of neurotransmitter release, this compound was shown to enhance the release of serotonin in vitro. This effect was attributed to its ability to interact with serotonin receptors, indicating its potential as an antidepressant agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Alkylation of Pyrrolidine Derivatives : Starting from 2-methylpyrrolidine and introducing ethyl groups using ethyl halides under basic conditions.
- Continuous Flow Synthesis : Industrial production may utilize continuous flow techniques for improved yield and safety .
Comparison with Similar Compounds
Compound | Unique Features |
---|---|
Pyrrolidine | Parent compound with no substituents |
2-Methylpyrrolidine | Contains a single methyl group |
3,3-Diethylpyrrolidine | Contains two ethyl groups without methyl |
This compound stands out due to the combination of both ethyl and methyl groups on the pyrrolidine ring, which may enhance its biological activity compared to simpler derivatives .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3,3-diethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3 |
InChI Key |
WDFNKGVLAKLPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.